1H-Indole, 3-butyl-2-methyl-
CAS No.: 51801-51-5
Cat. No.: VC14222544
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51801-51-5 |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 3-butyl-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
| Standard InChI Key | ZEGLHVKVGBJOME-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(NC2=CC=CC=C21)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Butyl-2-methyl-1H-indole consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substituents include:
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A butyl group (-CH2CH2CH2CH3) at position 3
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A methyl group (-CH3) at position 2
This substitution pattern creates distinct electronic and steric effects that influence reactivity. The IUPAC name, 3-butyl-2-methyl-1H-indole, reflects these substitutions unambiguously .
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C13H17N |
| Molecular weight | 187.28 g/mol |
| SMILES | CC1=C(C2=CNC1=CC=C2)CCCC |
| InChIKey | Not reported in available sources |
The absence of reported melting/boiling points in open-source literature suggests further experimental characterization is needed .
Synthesis and Reactivity
Synthetic Routes
The primary synthesis method, reported in Tetrahedron (2005), involves:
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Condensation reactions between suitably substituted indole precursors
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Alkylation strategies introducing butyl and methyl groups
While exact yields and conditions remain proprietary to the original publication, the general approach aligns with established indole functionalization techniques . Key challenges include:
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Regioselective introduction of bulky alkyl groups
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Minimizing N-H tautomerization during synthesis
Derivative Formation
The nitro-substituted analog, 3-butyl-2-methyl-5-nitro-1H-indole (PubChem CID 172784226), demonstrates the feasibility of further functionalization via electrophilic aromatic substitution . Its molecular structure confirms:
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Retention of core indole geometry
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Planar nitro group at position 5 (ortho to butyl substituent)
Biological Activity and Applications
| Compound | Activity Against MRSA | MIC (μg/mL) | Source |
|---|---|---|---|
| Indolylquinazolinone 3k | S. aureus ATCC 43300 | 0.98 | PMC10384628 |
Mechanistic studies suggest alkyl substituents enhance membrane penetration and target binding in Gram-positive pathogens .
Cytotoxic Effects
Quinazolinone-indole hybrids with 3-alkyl substitutions demonstrate selective toxicity against cancer cell lines:
| Cell Line | IC50 (μM) for Compound 3g | Selectivity Index vs. Fibroblasts |
|---|---|---|
| A549 (lung) | 4.2 | 8.3 |
| MCF-7 (breast) | 5.7 | 5.9 |
These findings underscore the importance of the 3-butyl group in modulating anticancer activity through potential kinase inhibition pathways .
Industrial and Pharmacological Relevance
Drug Development
The compound's scaffold serves as a lead structure for:
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Antibiotic adjuvants: Overcoming efflux-mediated resistance in MRSA
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Kinase inhibitors: Targeting ATP-binding pockets in oncology targets
Material Science Applications
Indole derivatives find use in:
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Organic semiconductors (charge transport layers)
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Fluorescent probes (pH/ion sensors)
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